Enantiomeric Purity and Stereochemical Identity vs. Racemic and (R)-Enantiomer Mixtures
As a procurement specification, the commercial (S)-2-(3-methoxyphenyl)pyrrolidine is supplied with a minimum purity of 95% . While a direct comparative ee value is not universally published, this represents a defined, single enantiomer product, contrasting with the racemic mixture (CAS 103861-77-4) which contains equal parts of the (S)- and (R)-enantiomers . The preparation of the enantiopure (R)-enantiomer typically requires advanced asymmetric synthesis to achieve enantiomeric excess (ee) >98% , underscoring that generic, racemic material is not a direct substitute for stereochemically defined applications.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Minimum 95% purity (single (S)-enantiomer) |
| Comparator Or Baseline | Racemic mixture (CAS 103861-77-4) |
| Quantified Difference | Contains a single enantiomer vs. a 1:1 mixture of enantiomers |
| Conditions | Commercial supplier specification (HPLC) |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for experiments where chirality is a determinant of biological or catalytic activity.
